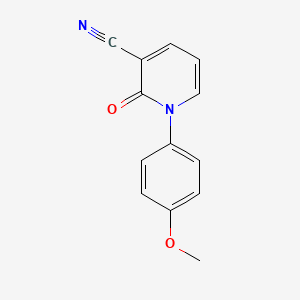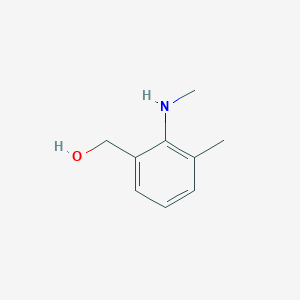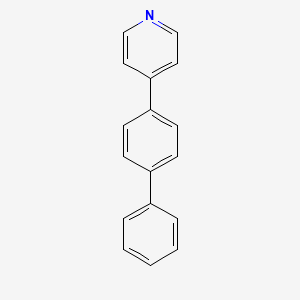
4-(4-Phenylphenyl)pyridine
概要
説明
4-Phenylpyridine is a phenylpyridine with the molecular formula C11H9N . It is also known by other names such as 4-PHENYLPYRIDINE, Pyridine, 4-phenyl-, p-Phenylpyridine, and 4-Phenyl-pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge in heterocyclic chemistry, particularly from pyridine itself .Molecular Structure Analysis
The molecular structure of 4-Phenylpyridine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC name is 4-phenylpyridine and the InChIKey is JVZRCNQLWOELDU-UHFFFAOYSA-N .Chemical Reactions Analysis
The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge in heterocyclic chemistry . A variety of pyridine derivatives have been found capable of activating diboron(4) compounds, and different reaction mechanisms have been identified .Physical And Chemical Properties Analysis
4-Phenylpyridine has a molecular weight of 155.20 g/mol . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Alkaline Anion Exchange Membranes for Fuel Cells
4-(4-Phenylphenyl)pyridine: has been utilized in the synthesis of novel alkaline anion exchange membranes (AEMs) for application in alkaline fuel cells (AFCs) . These membranes exhibit good thermal stability, solubility behavior, and high levels of hydroxide conductivity, which are crucial for efficient energy conversion. The highest hydroxide conductivity achieved was 83.35 mS cm−1 at 80°C , indicating significant potential for these materials in sustainable energy technologies .
Pharmaceutical Applications
Compounds containing the 4-phenylpyridine unit have shown diverse pharmacological properties due to their physiochemical characteristics like water solubility, weak basicity, and hydrogen bond-forming ability . These properties make them suitable for drug design, where they can contribute to the development of new medications with unique modes of action.
Materials Science
The 4-substituted pyridine derivatives , including 4-(4-Phenylphenyl)pyridine , find unique applications in materials science due to their ability to undergo photochemical reactions . These reactions can generate stable radical species under ambient conditions, which is beneficial for creating materials with specific desired properties, such as color-changing or self-healing materials.
Agricultural Chemicals
Pyridine derivatives are important in the agricultural sector, particularly in the formulation of herbicides, insecticides, fungicides, and plant growth regulators . The 4-phenylpyridine structure can be incorporated into these compounds to enhance their bioactivity and effectiveness in protecting crops and controlling pests.
Chemical Intermediates
In the chemical industry, 4-(4-Phenylphenyl)pyridine serves as an intermediate in the synthesis of various consumer products . Its role as an intermediate is pivotal in the production of complex molecules that are used in a wide range of applications, from polymers to specialty chemicals.
Catalysis
This compound has been used in the preparation of magnetically recoverable catalysts . These catalysts are advantageous for their reusability and efficiency in catalyzing chemical reactions, which is essential for green chemistry practices and reducing waste in industrial processes.
Safety and Hazards
将来の方向性
There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
作用機序
Target of Action
The primary target of 4-(4-Phenylphenyl)pyridine is the human placental aromatase cytochrome P-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
4-(4-Phenylphenyl)pyridine interacts with its target by binding to the human placental aromatase cytochrome P-450, resulting in the inhibition of this enzyme . This interaction leads to changes in the enzyme’s activity, affecting the biosynthesis of estrogens.
Biochemical Pathways
The inhibition of the human placental aromatase cytochrome P-450 by 4-(4-Phenylphenyl)pyridine affects the estrogen biosynthesis pathway . This can lead to downstream effects such as altered estrogen levels, which can impact various physiological processes regulated by these hormones.
Result of Action
The molecular and cellular effects of 4-(4-Phenylphenyl)pyridine’s action primarily involve the inhibition of the human placental aromatase cytochrome P-450 . This inhibition can lead to decreased estrogen biosynthesis, potentially affecting processes regulated by these hormones.
特性
IUPAC Name |
4-(4-phenylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMXGICVAFMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650311 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylphenyl)pyridine | |
CAS RN |
861024-61-5 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)

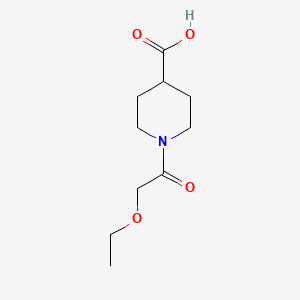



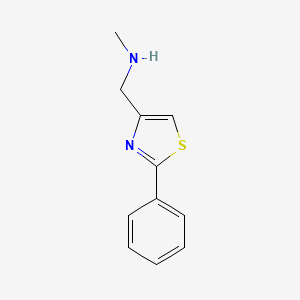

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)
